7-Fluoro-1H-indol-6-amine
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Overview
Description
7-Fluoro-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the indole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another approach involves the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene .
Industrial Production Methods: Industrial production of 7-Fluoro-1H-indol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions and other advanced catalytic processes to introduce the fluorine atom and amine group efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties .
Scientific Research Applications
7-Fluoro-1H-indol-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biological processes and developing new drugs .
Comparison with Similar Compounds
Indole: The parent compound, which lacks the fluorine and amine groups.
5-Fluoro-1H-indole: A similar compound with the fluorine atom at the 5th position.
6-Amino-1H-indole: A compound with an amine group at the 6th position but no fluorine atom.
Uniqueness: 7-Fluoro-1H-indol-6-amine is unique due to the combined presence of both the fluorine atom and the amine group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Biological Activity
7-Fluoro-1H-indol-6-amine is a fluorinated derivative of indole, a compound that has gained attention in medicinal chemistry due to its diverse biological activities. Indoles are a significant class of heterocyclic compounds found in various natural and synthetic products with pharmacological importance. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound can be synthesized through various methods, including the lithiation of indole precursors followed by fluorination. The introduction of the fluorine atom at the 7th position enhances the compound's stability and lipophilicity, making it an attractive scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing various cellular processes.
- Enzyme Interaction : These compounds can inhibit enzymes involved in crucial metabolic pathways. For instance, they have been shown to affect enzymes related to nucleic acid synthesis and protein production.
Biological Activity and Therapeutic Potential
Research has demonstrated that this compound possesses significant biological activities:
Anticancer Activity
Studies have indicated that indole derivatives can exhibit potent anticancer properties. For example, 7-fluoro-substituted indoles have been evaluated as potential inhibitors of cancer cell proliferation. In vitro studies revealed that certain analogs demonstrated low toxicity in non-cancerous cells while effectively inhibiting cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer) with IC50 values in the nanomolar range .
Mechanistic Insights
The mechanism underlying the anticancer effects involves:
- Induction of Apoptosis : Compounds like this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Tubulin Polymerization Inhibition : Some studies suggest that these compounds can inhibit tubulin polymerization, which is critical for cancer cell division .
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for its potential as an antiviral agent. Research into its use as a bioisostere for other indole derivatives has shown promise in inhibiting influenza virus replication . The incorporation of fluorine atoms has been found to enhance metabolic stability and reduce off-target effects, improving the therapeutic profile of these compounds .
Case Studies
Several case studies highlight the biological activity of this compound:
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-1H-indol-6-amine |
InChI |
InChI=1S/C8H7FN2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H,10H2 |
InChI Key |
YQTFTNVAWPWNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)N |
Origin of Product |
United States |
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